Gallin

Description

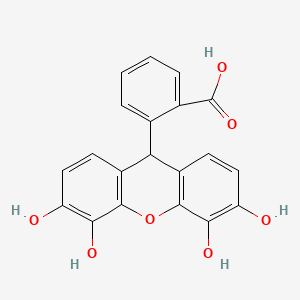

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5,6-tetrahydroxy-9H-xanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h1-8,15,21-24H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKISBDHRUPZLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)O)OC4=C2C=CC(=C4O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203211 | |

| Record name | Gallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54750-05-9 | |

| Record name | Gallin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Glucogallin: Natural Sources, Quantification, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of β-glucogallin, a naturally occurring phenolic compound with significant therapeutic potential. The document details its primary plant sources, presents available quantitative data, outlines experimental protocols for its isolation and analysis, and illustrates its known biological signaling pathways.

Natural Sources of β-Glucogallin

β-glucogallin (1-O-galloyl-β-D-glucose) is a key intermediate in the biosynthesis of hydrolysable tannins and is found in a variety of plant species. Its presence is particularly notable in the fruits, leaves, and bark of several commercially and medicinally important plants.

Principal Plant Sources

Key botanical sources of β-glucogallin include:

-

Amla (Emblica officinalis): The fruit of the Indian gooseberry is a rich source of β-glucogallin, which is considered one of its major bioactive components.[1]

-

Oak (Quercus species): Various species of oak, including North American white oak (Quercus alba) and European red oak (Quercus robur), contain β-glucogallin, primarily in the bark and acorns, where it serves as a precursor to complex tannins.[2]

-

Pomegranate (Punica granatum): This fruit contains β-glucogallin, although it is often studied in the context of its more complex derivatives like punicalagin.

-

Strawberry (Fragaria x ananassa) and Raspberry (Rubus idaeus): In these berries, β-glucogallin is a precursor to ellagic acid and ellagitannins.[3][4][5] Green, immature fruits have been identified as having higher concentrations of gallic acid, β-glucogallin, and ellagic acid.

-

Mango (Mangifera indica): The pulp and peel of mangoes contain β-glucogallin among other polyphenolic compounds.

Quantitative Analysis of β-Glucogallin in Plant Tissues

The concentration of β-glucogallin can vary significantly depending on the plant species, the specific tissue, the developmental stage, and the extraction method used. The following tables summarize the available quantitative data.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | β-Glucogallin Concentration | Reference |

| Emblica officinalis | Fruit | Methanol | HPLC | 1.46% of extract | |

| Fragaria x ananassa (Strawberry) | Green, immature fruit | Methanol | LC-MS | Identified as a main source, but specific concentration not provided | |

| Rubus idaeus (Raspberry) | Green, immature fruit | Methanol | LC-MS | Identified as a source, but specific concentration not provided | |

| Mangifera indica (Mango) | Fruit | Not specified | UHPLC/MS | Detected, but not quantified |

Experimental Protocols

This section details methodologies for the extraction, isolation, and characterization of β-glucogallin from plant sources.

Bioassay-Guided Isolation of β-Glucogallin from Emblica officinalis Fruit

This protocol is adapted from the successful isolation of β-glucogallin as a potent aldose reductase inhibitor.

3.1.1. Extraction and Initial Fractionation

-

Aqueous Extraction: Begin with a lyophilized aqueous extract of E. officinalis fruit.

-

Solvent Partitioning: Further extract the aqueous extract with a 9:1 acetone:water solution to enrich the phenolic compounds.

-

Column Chromatography: Subject the acetone-water extract to flash chromatography on a Sephadex® LH-20 column. Elute sequentially with absolute ethanol, a 1:1 mixture of ethanol and methanol, and finally methanol. Collect fractions and monitor for biological activity (e.g., aldose reductase inhibition).

3.1.2. HPLC Purification

-

Column: Utilize a C18 reversed-phase semi-preparative HPLC column (e.g., Phenomenex Luna, 5 µm, 100 Å, 10 x 250 mm).

-

Mobile Phase: Employ a linear gradient of acetonitrile in water.

-

Detection: Monitor the elution profile at 280 nm.

-

Fraction Collection: Pool the fractions corresponding to the active peak and evaporate to dryness.

3.1.3. Structural Elucidation

-

High-Performance Liquid Chromatography (HPLC): Analyze the purified fraction on an analytical C18 column with a water:acetonitrile gradient to confirm purity.

-

Mass Spectrometry (MS): Perform LC-MS analysis to determine the accurate mass of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., acetone-d₆ with a drop of D₂O for ¹H, and DMSO-d₆ for ¹³C).

-

The characteristic chemical shifts will confirm the structure of β-glucogallin.

-

General Protocol for Extraction of Glucogallin from Strawberry Fruit

This method is suitable for the analysis of glucogallin and other secondary metabolites in soft fruits.

-

Sample Preparation: Grind individual tissue samples (e.g., green, immature strawberry fruit) using a mortar and pestle under liquid nitrogen.

-

Extraction: Extract the ground tissue with methanol.

-

Concentration: Evaporate the methanol extract to dryness in a vacuum concentrator.

-

Reconstitution: Re-dissolve the dried extract in water.

-

Clarification: Vortex the reconstituted sample for 1 minute, sonicate for 10 minutes, and centrifuge at 16,000 x g for 10 minutes.

-

Analysis: Use the clear supernatant for LC-MS analysis.

Biological Signaling Pathways

β-glucogallin has been shown to modulate key signaling pathways involved in inflammation and diabetic complications.

Inhibition of Aldose Reductase Pathway

β-glucogallin is a known inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.

Inhibition of the Aldose Reductase Pathway by β-glucogallin.

Modulation of NF-κB and NLRP3 Inflammasome Signaling

Recent studies have demonstrated that β-glucogallin can attenuate inflammatory responses by inhibiting the NF-κB and NLRP3 inflammasome pathways.

Modulation of NF-κB and NLRP3 Inflammasome Pathways by β-glucogallin.

Conclusion

β-glucogallin is a promising natural product with well-defined roles in key biological pathways related to inflammation and metabolic disorders. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. Further quantitative studies across a broader range of plant sources and tissues are warranted to fully understand its distribution and optimize its extraction for various applications.

References

- 1. Glucogallin Attenuates RAW 264.7 Cells from Arsenic Trioxide Induced Toxicity via the NF-ҡB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Formation of β-glucogallin, the precursor of ellagic acid in strawberry and raspberry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of β-glucogallin, the precursor of ellagic acid in strawberry and raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Gallotannins from Glucogallin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of gallotannins, a significant class of hydrolyzable tannins, with a focus on the enzymatic conversion of the precursor molecule, β-glucogallin. Gallotannins are of considerable interest to the pharmaceutical industry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding their biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents.

Introduction to Gallotannin Biosynthesis

Gallotannins are complex plant secondary metabolites characterized by a central glucose core esterified with multiple galloyl residues. The biosynthesis of these intricate molecules originates from a simple precursor, β-glucogallin (1-O-galloyl-β-D-glucose), which is formed from gallic acid and UDP-glucose.[1] The subsequent elongation of the galloyl chain is a stepwise process catalyzed by a series of specific β-glucogallin-dependent galloyltransferases.[2][3] This guide will elucidate the core pathway leading to the formation of pentagalloylglucose, the precursor to more complex gallotannins, and will provide detailed experimental methodologies for studying this pathway.

The Core Biosynthetic Pathway

The biosynthesis of gallotannins from β-glucogallin can be broadly divided into two key stages:

-

Initiation: The formation of the starter molecule, β-glucogallin.

-

Elongation: The sequential addition of galloyl moieties to the glucose core.

The central role of β-glucogallin is twofold: it acts as the initial acceptor molecule and subsequently as the primary acyl donor for the galloylation reactions.[2]

Initiation: Formation of β-Glucogallin

The biosynthesis commences with the esterification of gallic acid with UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose:gallate glucosyltransferase (UGGT) .[4] This enzyme belongs to the family of glycosyltransferases and is responsible for the formation of the first key intermediate, β-glucogallin.

Elongation: Stepwise Galloylation to Pentagalloylglucose

Once β-glucogallin is formed, a series of β-glucogallin-dependent galloyltransferases catalyze the sequential transfer of galloyl groups from donor β-glucogallin molecules to the acceptor galloylglucose esters. This process is highly specific, with each enzyme catalyzing the galloylation of a particular position on the glucose core. The generally accepted pathway to 1,2,3,4,6-penta-O-galloyl-β-D-glucose is as follows:

-

β-glucogallin O-galloyltransferase catalyzes the transfer of a galloyl group from one molecule of β-glucogallin to another, forming 1,6-di-O-galloyl-β-D-glucose .

-

Subsequent galloyltransferases continue to add galloyl moieties in a specific order, leading to the formation of tri-, tetra-, and finally pentagalloylglucose . The enzyme β-glucogallin:1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase is responsible for the final step in the synthesis of pentagalloylglucose.

The following diagram illustrates the core biosynthetic pathway from gallic acid to pentagalloylglucose.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Enzymatic Synthesis of 1,6-Digalloylglucose from β-Glucogallin by β-Glucogallin: β-Glucogallin 6-O-Galloyltransferase from Oak Leaves | Semantic Scholar [semanticscholar.org]

- 4. EC 2.4.1.136 [iubmb.qmul.ac.uk]

An In-depth Technical Guide to 1-O-galloyl-β-D-glucose: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-galloyl-β-D-glucose, a simple gallotannin, stands as a pivotal molecule at the intersection of traditional medicine and modern pharmacology. Initially identified as a key precursor in the biosynthesis of complex tannins, this natural compound has garnered significant attention for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted therapeutic potential of 1-O-galloyl-β-D-glucose. We delve into its anti-inflammatory, antioxidant, and anti-diabetic properties, detailing the underlying molecular mechanisms and signaling pathways. This guide synthesizes quantitative data from numerous studies, presents detailed experimental protocols for its isolation and analysis, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a deeper understanding and spur further research and development.

Introduction

1-O-galloyl-β-D-glucose, also known as β-glucogallin, is a naturally occurring phenolic compound found in a variety of plants, including the medicinal gooseberry (Emblica officinalis), oaks (Quercus species), and peonies (Paeonia species)[1][2]. Historically, its significance was primarily recognized in the context of plant biochemistry as the foundational molecule for the biosynthesis of hydrolyzable tannins[3]. The esterification of gallic acid and β-D-glucose marks the initial step in the intricate pathway leading to the formation of more complex gallotannins, such as the well-studied penta-O-galloyl-β-D-glucose (PGG)[3][4].

While its role as a biosynthetic precursor is well-established, recent scientific inquiry has unveiled the intrinsic pharmacological activities of 1-O-galloyl-β-D-glucose itself. This has shifted its status from a mere intermediate to a molecule of significant therapeutic interest. Researchers have begun to explore its potential in mitigating a range of pathological conditions, driven by its notable anti-inflammatory, antioxidant, and anti-diabetic effects. This guide aims to provide a detailed technical overview of the current state of knowledge on 1-O-galloyl-β-D-glucose, catering to the needs of researchers and professionals in the field of drug discovery and development.

Discovery and History

The first synthesis of 1-O-galloyl-β-D-glucose was achieved by Emil Fischer in 1918, marking an early milestone in the study of gallotannins. However, its natural occurrence and role in plant biochemistry were elucidated much later. Through the pioneering work of Georg G. Gross and his collaborators in the 1990s, the biosynthetic pathways of galloylglucoses and gallotannins were extensively mapped out. Their research established that the formation of β-glucogallin from UDP-glucose and gallic acid is the committed step in the biosynthesis of this class of plant secondary metabolites.

For many years, the scientific focus remained on the more complex derivatives of 1-O-galloyl-β-D-glucose, such as PGG, which were more readily available from commercial tannic acid preparations. However, with advancements in isolation and synthetic techniques, pure 1-O-galloyl-β-D-glucose has become more accessible for pharmacological investigation, leading to a resurgence of interest in its specific biological activities.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₁₀ | |

| Molecular Weight | 332.26 g/mol | |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water and polar organic solvents |

Biological Activities and Therapeutic Potential

1-O-galloyl-β-D-glucose exhibits a range of biological activities that underscore its therapeutic potential. The primary areas of investigation include its anti-diabetic, anti-inflammatory, and antioxidant effects.

Anti-Diabetic Activity: Aldose Reductase Inhibition

One of the most well-documented activities of 1-O-galloyl-β-D-glucose is its ability to inhibit aldose reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, the accumulation of which is implicated in the pathogenesis of diabetic complications such as cataracts, neuropathy, and nephropathy.

Quantitative Data on Aldose Reductase Inhibition

| Compound | Enzyme Source | Substrate | IC₅₀ (µM) | Reference |

| 1-O-galloyl-β-D-glucose | Human Aldose Reductase (AKR1B1) | Glucose | 17 | |

| 1-O-galloyl-β-D-glucose | Human Aldose Reductase (AKR1B1) | Glyceraldehyde | 58 |

Studies have shown that 1-O-galloyl-β-D-glucose is a potent and selective inhibitor of human aldose reductase (AKR1B1). In an ex-vivo organ culture model of lenses from transgenic mice overexpressing human ALR2, 30 µM of β-glucogallin effectively inhibited sorbitol accumulation by 73% under hyperglycemic conditions.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. While much of the research on the anti-inflammatory effects of gallotannins has focused on penta-O-galloyl-β-D-glucose (PGG), the foundational role of 1-O-galloyl-β-D-glucose suggests its own intrinsic activity. PGG has been shown to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data on Anti-inflammatory Activity of a Related Gallotannin (PGG)

| Compound | Target | Cell Line | IC₅₀ (µg/mL) | Reference |

| Penta-O-galloyl-β-D-glucose (PGG) | iNOS (NO production) | RAW 264.7 | ~18 | |

| Penta-O-galloyl-β-D-glucose (PGG) | COX-2 (PGE₂ production) | RAW 264.7 | ~8 |

These findings with PGG suggest that 1-O-galloyl-β-D-glucose likely contributes to the overall anti-inflammatory profile of plant extracts rich in these compounds and warrants further direct investigation. The primary mechanism of this anti-inflammatory action is believed to be through the inhibition of the NF-κB and MAPK signaling pathways.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-established, and 1-O-galloyl-β-D-glucose is no exception. Its structure, featuring a galloyl moiety with three hydroxyl groups, endows it with potent radical scavenging capabilities. The antioxidant activity is a key contributor to its other biological effects, as oxidative stress is a common underlying factor in inflammation and diabetic complications.

Quantitative Data on Antioxidant Activity

While specific IC₅₀ values for 1-O-galloyl-β-D-glucose in standard antioxidant assays like DPPH and FRAP are not extensively reported in readily available literature, the activity of gallic acid and related gallotannins provides a strong indication of its potential.

Molecular Mechanisms and Signaling Pathways

The therapeutic effects of 1-O-galloyl-β-D-glucose and its derivatives are mediated through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Studies on PGG have demonstrated its ability to inhibit NF-κB activation by preventing the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It consists of a series of protein kinases that phosphorylate and activate one another, including ERK, JNK, and p38 MAPK. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. PGG has been shown to suppress the phosphorylation of ERK, JNK, and p38 MAPK in response to inflammatory stimuli.

Activation of the ERK/Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). PGG has been shown to activate the ERK/Nrf2/HO-1 pathway, leading to an enhanced antioxidant defense.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 1-O-galloyl-β-D-glucose and related compounds.

Isolation of 1-O-galloyl-β-D-glucose from Emblica officinalis

This protocol is adapted from the bioassay-guided isolation of β-glucogallin.

-

Extraction:

-

Lyophilized aqueous extract of E. officinalis fruit is further extracted with a 9:1 (v/v) acetone:water solution.

-

The solvent is evaporated to yield a crude extract.

-

-

Chromatography:

-

The crude extract is subjected to Sephadex LH-20 flash chromatography.

-

The column is eluted with a suitable solvent system (e.g., a gradient of methanol in water).

-

Fractions are collected and monitored for activity against aldose reductase.

-

-

Purification:

-

Active fractions are pooled and further purified by high-performance liquid chromatography (HPLC) on a C18 column.

-

A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is used as the mobile phase.

-

The peak corresponding to 1-O-galloyl-β-D-glucose is collected.

-

-

Structure Elucidation:

-

The purified compound is identified and characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).

-

Chemical Synthesis of 1-O-galloyl-β-D-glucose

A regioselective synthesis can be achieved with appropriate protecting group strategies.

-

Protection of Glucose:

-

Start with β-D-glucose peracetate.

-

Selectively deprotect the anomeric position to yield 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose.

-

-

Protection of Gallic Acid:

-

Protect the hydroxyl groups of gallic acid, for example, by benzylation to form tri-O-benzylgalloyl chloride.

-

-

Esterification:

-

Couple the protected glucose and gallic acid derivatives using a suitable coupling agent (e.g., DCC/DMAP) in an anhydrous solvent (e.g., dichloromethane).

-

-

Deprotection:

-

Remove the acetyl and benzyl protecting groups via catalytic hydrogenation (e.g., H₂, Pd/C) to yield 1-O-galloyl-β-D-glucose.

-

-

Purification:

-

Purify the final product by column chromatography on silica gel.

-

Aldose Reductase Inhibition Assay

This protocol is based on the spectrophotometric measurement of NADPH consumption.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the desired concentration of 1-O-galloyl-β-D-glucose or vehicle control.

-

Enzyme Addition: Add purified human recombinant aldose reductase to the reaction mixture and pre-incubate.

-

Initiate Reaction: Start the reaction by adding the substrate (e.g., D-glucose or DL-glyceraldehyde).

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial velocity of the reaction and determine the percentage of inhibition. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For kinetic analysis, vary the substrate concentration at different fixed inhibitor concentrations to determine the inhibition type and the inhibition constant (Ki) using Lineweaver-Burk or Dixon plots.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory effect by quantifying the inhibition of NO production.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of 1-O-galloyl-β-D-glucose for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. Determine the IC₅₀ value.

Conclusion and Future Directions

1-O-galloyl-β-D-glucose has emerged from the shadow of its more complex tannin relatives as a molecule with significant and diverse therapeutic potential. Its well-defined role as a potent aldose reductase inhibitor positions it as a promising candidate for the development of therapies targeting diabetic complications. Furthermore, its anticipated anti-inflammatory and antioxidant activities, inferred from studies on related compounds, suggest a broader applicability in a range of chronic diseases.

Future research should focus on several key areas. Firstly, a more thorough investigation into the specific quantitative antioxidant and anti-inflammatory activities of pure 1-O-galloyl-β-D-glucose is warranted to fully characterize its pharmacological profile. Secondly, detailed pharmacokinetic and pharmacodynamic studies are necessary to understand its absorption, distribution, metabolism, and excretion, which are crucial for its development as a therapeutic agent. Finally, further exploration of its effects on various signaling pathways at the molecular level will provide a more complete picture of its mechanisms of action and may reveal novel therapeutic targets. The continued study of this fundamental gallotannin holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

- 1. biopioneer.com.tw [biopioneer.com.tw]

- 2. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.uark.edu [scholarworks.uark.edu]

- 4. Beta-glucogallin reduces the expression of lipopolysaccharide-induced inflammatory markers by inhibition of aldose reductase in murine macrophages and ocular tissues - PMC [pmc.ncbi.nlm.nih.gov]

Glucogallin: A Primary Metabolite at the Crossroads of Plant Defense and Human Health

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucogallin (β-D-glucogallin) is a seemingly simple molecule—an ester of gallic acid and glucose—that holds a pivotal position as a primary metabolite in the plant kingdom. It serves as the foundational building block for a vast and complex class of secondary metabolites known as hydrolyzable tannins. This guide delves into the core functions of glucogallin, exploring its biosynthesis, its central role in the intricate pathways of gallotannin synthesis, and its emerging pharmacological significance. Beyond its structural role in plants, glucogallin exhibits a range of bioactivities, most notably as a potent aldose reductase inhibitor, positioning it as a molecule of interest for therapeutic development, particularly in the context of diabetic complications. This document provides a comprehensive overview of the current scientific understanding of glucogallin, complete with detailed experimental protocols, quantitative data, and visual representations of its metabolic and signaling pathways.

Introduction

Glucogallin, chemically known as 1-O-galloyl-β-D-glucose, is a phenolic glycoside found in a variety of plant species, including oaks (Quercus spp.) and Indian gooseberry (Phyllanthus emblica)[1]. While often categorized as a secondary metabolite due to its phenolic nature, its fundamental role as the precursor to hydrolyzable tannins firmly establishes it as a key primary metabolite in the biochemical pathways of these plants[2][3]. This guide will explore the multifaceted functions of glucogallin, from its biosynthesis and subsequent elaboration into complex tannins to its interactions with key enzymes relevant to human disease.

Biosynthesis of Glucogallin: The First Committed Step in Gallotannin Synthesis

The formation of glucogallin is the initial and rate-limiting step in the biosynthesis of gallotannins. This reaction involves the esterification of gallic acid with UDP-glucose, a high-energy glucose donor.

Enzymatic Reaction:

The synthesis is catalyzed by the enzyme gallate 1-beta-glucosyltransferase (EC 2.4.1.136), also known as UDP-glucose:gallate glucosyltransferase[1][4].

-

Substrates: UDP-glucose and Gallic acid

-

Products: UDP and β-Glucogallin

This enzymatic step is crucial as it activates the galloyl moiety, priming it for subsequent additions to form more complex gallotannins.

Caption: Biosynthesis of β-Glucogallin.

Glucogallin's Role as a Precursor in the Gallotannin Pathway

Following its synthesis, glucogallin serves as both the initial scaffold and the primary galloyl donor for the elaboration of a diverse array of hydrolyzable tannins. This pathway involves a series of position-specific galloyltransferase enzymes that sequentially add galloyl groups to the glucose core.

The general progression of this pathway is as follows:

-

Formation of Digalloylglucose: Two molecules of β-glucogallin react, with one acting as the galloyl donor and the other as the acceptor, to form 1,6-di-O-galloyl-β-D-glucose.

-

Formation of Trigalloylglucose: Further galloylation, again utilizing β-glucogallin as the acyl donor, leads to the formation of 1,2,6-tri-O-galloyl-β-D-glucose.

-

Sequential Galloylation: This process continues in a stepwise manner, catalyzed by different galloyltransferases, to yield tetra- and ultimately pentagalloylglucose.

-

Formation of Complex Gallotannins: Pentagalloylglucose is the precursor to more complex gallotannins, where additional galloyl units are attached to the existing galloyl moieties to form meta-depside bonds.

Caption: Gallotannin Biosynthesis Pathway from β-Glucogallin.

Pharmacological Functions of Glucogallin

Beyond its role in plant biochemistry, glucogallin has garnered significant attention for its potential therapeutic applications.

Inhibition of Aldose Reductase

A primary and well-documented function of glucogallin is its ability to inhibit aldose reductase (AKR1B1), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.

Glucogallin acts as a competitive inhibitor of aldose reductase, effectively reducing the conversion of glucose to sorbitol.

Caption: Inhibition of Aldose Reductase by β-Glucogallin.

Antioxidant and Anti-inflammatory Activities

Glucogallin exhibits significant free radical scavenging properties, contributing to its antioxidant effects. While the precise molecular mechanisms of its anti-inflammatory actions are still under investigation, preliminary evidence suggests that β-glucogallin may inhibit the activation of key inflammatory pathways such as NF-κB and the NLRP3 inflammasome. These pathways are central to the production of pro-inflammatory cytokines and are implicated in a wide range of chronic diseases. Further research is required to fully elucidate the specific interactions of glucogallin within these signaling cascades.

Quantitative Data

The following tables summarize key quantitative data related to the function of glucogallin.

Table 1: Inhibition of Aldose Reductase (AKR1B1) by β-Glucogallin

| Substrate | Glucose Concentration | IC50 (µM) | Reference |

| Glyceraldehyde | Saturating | 58 ± 3 | |

| Glucose | 1 M (Saturating) | 17 ± 1 | |

| Glucose | 50 mM (Hyperglycemic) | 13 ± 1 |

Table 2: Efficacy of β-Glucogallin in an Ex-Vivo Lens Organ Culture Model

| Treatment | Concentration | Sorbitol Accumulation Inhibition (%) | Reference |

| β-Glucogallin | 30 µM | 73 | |

| Sorbinil (Control) | 10 µM | 97 |

Table 3: Kinetic Parameters of Gallate 1-beta-glucosyltransferase (UGT84A77)

| Substrate | Kcat/Km (s⁻¹·M⁻¹) | Reference |

| Gallic Acid (GA) | 34076.64 | |

| UDP-Glucose (UDPG) | 3844.87 |

Experimental Protocols

Extraction and Purification of β-Glucogallin from Emblica officinalis

This protocol is adapted from Puppala et al. (2012).

-

Aqueous Extraction: Lyophilized fruit pericarp is extracted with water.

-

Solvent Partitioning: The aqueous extract is further extracted with a 9:1 acetone:water solution.

-

Flash Chromatography: The resulting extract is subjected to Sephadex® LH-20 flash chromatography.

-

Fraction Collection and Activity Screening: Fractions are collected and screened for aldose reductase inhibitory activity.

-

HPLC Purification: Active fractions are pooled and purified by reversed-phase semi-preparative HPLC using a C18 column with a linear gradient of acetonitrile in water.

Caption: Workflow for β-Glucogallin Extraction and Purification.

Aldose Reductase Inhibition Assay

This protocol is based on the method of Hayman and Kinoshita as described in Puppala et al. (2012).

-

Reaction Mixture: Prepare a reaction mixture containing purified aldose reductase, NADPH, and varying concentrations of the inhibitor (β-glucogallin) in a suitable buffer (e.g., 50 mM Hepes, pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂).

-

Initiation: Initiate the reaction by adding the substrate (e.g., glyceraldehyde or glucose).

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

IC50 Calculation: Determine the concentration of β-glucogallin that causes 50% inhibition of the enzyme activity (IC50) by non-linear regression analysis of the dose-response curve.

Ex-Vivo Lens Organ Culture for Diabetic Complication Assessment

This protocol is adapted from studies on diabetic cataract models.

-

Lens Dissection: Dissect lenses from transgenic mice overexpressing human aldose reductase.

-

Culture Conditions: Culture the lenses in a suitable medium under high glucose conditions (e.g., 50 mM glucose) to induce sorbitol accumulation.

-

Treatment: Treat the lenses with β-glucogallin or a control inhibitor (e.g., sorbinil).

-

Incubation: Incubate the lenses for a defined period (e.g., 72 hours).

-

Sorbitol Quantification: Homogenize the lenses and quantify the intracellular sorbitol levels using a suitable method, such as gas chromatography-mass spectrometry (GC-MS) or an enzymatic assay.

Conclusion and Future Directions

Glucogallin stands out as a primary metabolite of significant interest, bridging the gap between fundamental plant biochemistry and potential therapeutic applications. Its role as the committed precursor in the biosynthesis of hydrolyzable tannins underscores its importance in plant chemical defense. Furthermore, its well-characterized function as an aldose reductase inhibitor provides a strong rationale for its development as a therapeutic agent for the prevention and treatment of diabetic complications.

Future research should focus on several key areas:

-

Elucidation of Anti-inflammatory Mechanisms: Detailed studies are needed to confirm and characterize the inhibitory effects of glucogallin on the NF-κB and NLRP3 inflammasome signaling pathways.

-

Pharmacokinetic and Bioavailability Studies: In-depth investigations into the absorption, distribution, metabolism, and excretion (ADME) of glucogallin are essential for its translation into a clinical setting.

-

Clinical Trials: Rigorous clinical trials are required to establish the safety and efficacy of glucogallin in human subjects for the management of diabetic complications.

References

- 1. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Glycolytic Metabolite Methylglyoxal Covalently Inactivates the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - preLights [prelights.biologists.com]

- 4. globalsciencebooks.info [globalsciencebooks.info]

The Biological Significance of Glucogallin: A Technical Guide for Researchers

Abstract

Glucogallin (β-1-O-galloyl-D-glucose) is a naturally occurring phenolic compound that serves as a key biosynthetic precursor to hydrolyzable tannins in a variety of plant species, including oak, pomegranate, and amla. Beyond its fundamental role in plant biochemistry, glucogallin has garnered significant attention from the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the biological significance of glucogallin, with a focus on its antioxidant, anti-inflammatory, anti-diabetic, and emerging anti-cancer properties. Detailed experimental protocols for key assays, quantitative data on its bioactivity, and visualizations of the molecular pathways it modulates are presented to support researchers, scientists, and drug development professionals in their investigation of this promising natural product.

Introduction

Glucogallin is a simple phenolic ester formed from gallic acid and β-D-glucose.[1] It is a pivotal intermediate in the biosynthesis of complex hydrolyzable tannins, a major class of plant polyphenols.[1] Found in various plants such as amla (Phyllanthus emblica), pomegranate, and strawberry, glucogallin has demonstrated a range of biological effects that position it as a compound of interest for therapeutic development.[1][2] Its free-radical scavenging properties are believed to be central to its protective effects against a variety of pathologies, including diabetes and its complications, inflammation, and skin damage from UV radiation.[1] This guide will systematically review the biosynthesis, metabolism, and multifaceted pharmacological activities of glucogallin, providing the necessary technical details for its study and potential application.

Biosynthesis and Metabolism

The formation of glucogallin is the initial and rate-limiting step in the biosynthesis of gallotannins. This reaction involves the esterification of gallic acid and UDP-glucose, catalyzed by the enzyme gallate 1-beta-glucosyltransferase. In this pathway, glucogallin can act as both an acyl acceptor and a donor for the subsequent addition of galloyl moieties to the glucose core, leading to the formation of more complex gallotannins.

Pharmacological Activities

Glucogallin exhibits a spectrum of pharmacological activities, which are summarized below. The quantitative data associated with these activities are presented in the subsequent tables.

Antioxidant Activity

Glucogallin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to the phenolic hydroxyl groups in its galloyl moiety. Its antioxidant effects have been demonstrated in various in vitro and in vivo models.

Anti-inflammatory Effects

Glucogallin has been shown to possess significant anti-inflammatory properties. It can modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory cytokines and mediators.

Anti-diabetic Properties

A notable biological activity of glucogallin is its ability to inhibit the enzyme aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications, such as cataracts, retinopathy, and neuropathy, by catalyzing the reduction of glucose to sorbitol. By inhibiting aldose reductase, glucogallin can prevent the accumulation of sorbitol and the subsequent osmotic stress that leads to tissue damage.

Anti-cancer Potential

Emerging evidence suggests that glucogallin may possess anti-cancer properties. It has been shown to exhibit cytotoxic effects against various cancer cell lines and may modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of glucogallin from various studies.

Table 1: Aldose Reductase Inhibition by Glucogallin

| Enzyme/Substrate | IC50 Value (µM) | Reference |

| Human Aldose Reductase (AKR1B1) / Glyceraldehyde | 58 ± 3 | |

| Human Aldose Reductase (AKR1B1) / Glucose (1 M) | 17 ± 1 | |

| Human Aldose Reductase (AKR1B1) / Glucose (50 mM) | 13 ± 1 |

Table 2: In Vitro Anti-cancer Activity of a Glucogallin-containing Extract

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| KB | Oral Cancer | 224.41 ± 2.01 |

Note: This IC50 value is for an extract of Quercus infectoria, for which β-Glucogallin is a known constituent. Further studies are needed to determine the specific IC50 of isolated glucogallin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Purification of Glucogallin from Emblica officinalis

-

Preparation of Aqueous Extract: Lyophilized pericarp of fresh E. officinalis fruits is used. An aqueous extract is prepared from the powdered material as previously described and then lyophilized.

-

Acetone:Water Extraction: The lyophilized powder (10 g) is further extracted with 200 mL of a 9:1 (acetone:water) solution and filtered.

-

Sephadex LH-20 Chromatography: The aqueous acetone filtrate is loaded onto a column (54 cm × 4 cm) packed with 100 g of Sephadex® LH-20, previously saturated with absolute ethanol.

-

Fraction Collection and Bioassay: Fractions are collected and screened for activity against the target of interest (e.g., aldose reductase).

-

HPLC Purification: Active fractions are pooled and subjected to semi-preparative HPLC for further purification to yield pure β-glucogallin.

Aldose Reductase Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human aldose reductase (AKR1B1) is purified from E. coli expression cultures. Substrate solutions (e.g., glyceraldehyde or glucose) are prepared in a suitable buffer.

-

Assay Mixture: The assay is conducted by combining the purified enzyme with a solution containing a saturating concentration of the substrate.

-

Inhibitor Addition: Glucogallin, dissolved in an appropriate solvent (e.g., water or DMSO), is added to the assay mixture at various concentrations.

-

Enzyme Activity Measurement: The decrease in NADPH absorbance at 340 nm is monitored spectrophotometrically to determine the rate of the enzymatic reaction.

-

IC50 Determination: The concentration of glucogallin that inhibits 50% of the enzyme activity (IC50) is calculated by non-linear regression analysis of the dose-response curve.

DPPH Radical Scavenging Assay

-

DPPH Solution Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of glucogallin.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

ABTS Radical Scavenging Assay

-

ABTS Radical Cation (ABTS•+) Generation: The ABTS•+ is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

ABTS•+ Solution Preparation: The ABTS•+ solution is diluted with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Reaction Mixture: An aliquot of the methanolic solution of glucogallin at various concentrations is added to the ABTS•+ solution.

-

Absorbance Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 7 minutes).

-

Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.

Anti-inflammatory Activity in Macrophages (NF-κB Inhibition)

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured and treated with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of glucogallin.

-

Protein Extraction: Total protein is isolated from the cells using a suitable lysis buffer.

-

Western Blot Analysis: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65) and subsequently with a secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified to determine the effect of glucogallin on the phosphorylation and expression of NF-κB pathway components.

Visualization of Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activity of glucogallin.

References

Glucogallin's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucogallin (β-glucogallin or 1-O-galloyl-β-D-glucose) is a naturally occurring polyphenolic compound found in various plants, including amla (Indian gooseberry), pomegranate, and oak species.[1][2] As the primary metabolite in the biosynthesis of hydrolyzable tannins, glucogallin has garnered significant interest within the scientific community for its multifaceted pharmacological activities.[1] Extensive research has highlighted its potential therapeutic applications, primarily attributing its efficacy to its potent antioxidant, anti-inflammatory, and enzyme inhibitory properties.[1][3] This technical guide provides a comprehensive exploration of the current understanding of glucogallin's mechanisms of action, with a focus on its role as an aldose reductase inhibitor and a modulator of inflammatory signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Mechanisms of Action

Glucogallin's biological effects are primarily attributed to two core mechanisms: the inhibition of aldose reductase and the modulation of inflammatory signaling pathways.

Aldose Reductase Inhibition

A significant body of research has established glucogallin as a potent and selective inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway, catalyzed by AR, leads to the accumulation of sorbitol. This accumulation is a key contributor to the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.

Glucogallin has been shown to effectively inhibit human aldose reductase (AKR1B1) in a noncompetitive manner with respect to xylitol oxidation. This inhibition is selective, with negligible activity observed against other structurally similar aldo-keto reductases like AKR1B10 and AKR1A1.

| Parameter | Substrate | Value (µM) | Source |

| IC50 | Glyceraldehyde | 58 ± 3 | |

| IC50 | Glucose (saturating) | 17 ± 1 | |

| IC50 | Glucose (20-fold reduced) | 13 ± 1 | |

| Ki | Xylitol | 170 ± 20 |

Objective: To determine the half-maximal inhibitory concentration (IC50) of glucogallin against human aldose reductase (AKR1B1).

Materials:

-

Recombinant human aldose reductase (AKR1B1)

-

NADPH

-

Substrate (DL-glyceraldehyde or glucose)

-

Glucogallin (test compound)

-

Sodium phosphate buffer (pH 6.2)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the desired concentration of glucogallin or vehicle control (DMSO).

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate (glyceraldehyde or glucose).

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial velocity of the reaction.

-

Determine the percentage of inhibition for each glucogallin concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the glucogallin concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Diagram: Aldose Reductase Inhibition by Glucogallin

Caption: Glucogallin inhibits aldose reductase, blocking sorbitol accumulation.

Modulation of Inflammatory Signaling Pathways

Glucogallin exhibits significant anti-inflammatory properties by modulating key signaling pathways, primarily the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), glucogallin has been demonstrated to suppress the inflammatory cascade in macrophages.

Pre-treatment of RAW 264.7 macrophages with glucogallin significantly decreases the production of reactive oxygen species (ROS), nitric oxide (NO), and superoxide. Furthermore, it downregulates the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The underlying mechanism involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription. This, in turn, reduces the expression of downstream targets like the NLRP3 inflammasome.

Objective: To evaluate the effect of glucogallin on LPS-induced pro-inflammatory cytokine production in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Glucogallin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents and equipment for Western blotting (primary antibodies against p65, IκBα, and a loading control like β-actin; secondary antibodies)

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells in DMEM. Seed the cells in appropriate plates (e.g., 96-well for viability and ELISA, 6-well for Western blotting). Pre-treat the cells with various concentrations of glucogallin for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours for cytokine measurement, 30-60 minutes for NF-κB translocation).

-

Cell Viability Assay (MTT): After treatment, add MTT solution to the cells and incubate. Solubilize the formazan crystals and measure the absorbance to assess cell viability.

-

Cytokine Measurement (ELISA): Collect the cell culture supernatants after treatment and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

-

NF-κB Nuclear Translocation (Western Blot): After treatment, prepare nuclear and cytoplasmic protein extracts. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against the p65 subunit of NF-κB and a nuclear loading control (e.g., Lamin B1). Visualize the protein bands using a chemiluminescence detection system.

Diagram: Glucogallin's Inhibition of the TLR4/NF-κB Signaling Pathway

Caption: Glucogallin inhibits the TLR4 signaling pathway, preventing NF-κB activation.

Other Potential Mechanisms

Beyond its well-defined roles in aldose reductase inhibition and anti-inflammatory signaling, emerging evidence suggests that glucogallin may also exert its effects through the modulation of other critical cellular pathways, including the PI3K/Akt and MAPK signaling cascades. While direct evidence of glucogallin's interaction with these pathways is still under investigation, their known involvement in cellular processes affected by glucogallin, such as cell survival, proliferation, and stress responses, suggests a potential for crosstalk.

Experimental Workflow: General Protocol for Investigating PI3K/Akt and MAPK Pathways

Diagram: Experimental Workflow for Pathway Analysis

Caption: A generalized workflow for analyzing protein phosphorylation via Western blot.

Conclusion

Glucogallin presents a compelling profile as a bioactive compound with significant therapeutic potential. Its well-characterized mechanism as a selective aldose reductase inhibitor provides a strong rationale for its development in the management of diabetic complications. Furthermore, its ability to potently suppress inflammatory responses by targeting the TLR4/NF-κB signaling pathway underscores its potential in a broader range of inflammatory conditions. While the precise interactions of glucogallin with other signaling networks such as the PI3K/Akt and MAPK pathways are still being elucidated, the existing data strongly support its continued investigation as a lead compound for drug development. This guide provides a foundational understanding of glucogallin's mechanisms of action, offering valuable insights for researchers dedicated to advancing novel therapeutics. Further research focusing on dose-optimization, bioavailability, and clinical efficacy is warranted to fully realize the therapeutic promise of this remarkable natural product.

References

- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucogallin Attenuates RAW 264.7 Cells from Arsenic Trioxide Induced Toxicity via the NF-ҡB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Glucogallin for Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucogallin (β-glucogallin or 1-O-galloyl-β-D-glucose) is a naturally occurring polyphenolic compound found in various plants, including amla (Phyllanthus emblica), pomegranate, and oak species.[1][2][3] It is the first intermediate in the biosynthesis of hydrolyzable tannins.[1][4] Emerging research has highlighted glucogallin as a promising candidate for therapeutic development due to its diverse pharmacological activities. Its multifaceted biological effects, primarily attributed to its antioxidant and enzyme inhibitory properties, position it as a molecule of significant interest for addressing a range of human pathologies. This technical guide provides an in-depth overview of the initial screening of glucogallin for its therapeutic potential, focusing on its antidiabetic, anti-inflammatory, antioxidant, and anticancer properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to support further research and development efforts.

Antidiabetic Potential: Aldose Reductase Inhibition

A primary and well-documented therapeutic potential of glucogallin lies in its ability to inhibit aldose reductase (ALR2; AKR1B1 in humans). This enzyme is a key component of the polyol pathway, which becomes activated under hyperglycemic conditions. By converting excess glucose to sorbitol, the polyol pathway contributes to the pathogenesis of diabetic complications such as cataracts, retinopathy, and neuropathy. Glucogallin has been identified as a selective and potent inhibitor of AKR1B1, suggesting its utility in preventing or mitigating such complications.

Quantitative Data: In Vitro Enzyme Inhibition

The inhibitory activity of glucogallin against human aldo-keto reductases has been quantified, demonstrating its potency and selectivity for AKR1B1.

| Enzyme Target | Substrate | Glucogallin IC₅₀ (µM) | Reference |

| Human Aldose Reductase (AKR1B1) | DL-Glyceraldehyde | 58 ± 3 | |

| Human Aldose Reductase (AKR1B1) | Glucose (1 M, saturating) | 17 ± 1 | |

| Human Aldose Reductase (AKR1B1) | Glucose (50 mM, physiological hyperglycemia) | 13 ± 1 | |

| Human Aldehyde Reductase (AKR1A1) | DL-Glyceraldehyde | Negligible Inhibition | |

| Human Aldo-Keto Reductase (AKR1B10) | DL-Glyceraldehyde | Negligible Inhibition |

Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol outlines the spectrophotometric method used to determine the inhibitory activity of glucogallin on AKR1B1.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of glucogallin against human aldose reductase (AKR1B1).

Materials:

-

Recombinant human AKR1B1

-

β-NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

-

DL-Glyceraldehyde or Glucose (substrate)

-

β-Glucogallin (inhibitor)

-

Potassium phosphate buffer (e.g., 100 mM, pH 6.2)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, NADPH, and the desired concentration of glucogallin (or vehicle control).

-

Enzyme Addition: Add a standardized amount of AKR1B1 enzyme to the reaction mixture.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., DL-glyceraldehyde).

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺, which is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each concentration of glucogallin.

-

Normalize the enzyme activity at each inhibitor concentration to the activity of the vehicle control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the glucogallin concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Specificity Assessment: To assess the selectivity of glucogallin, the same assay is performed using other related enzymes from the aldo-keto reductase superfamily, such as AKR1A1 and AKR1B10.

Visualizations: Pathways and Workflows

Caption: The Polyol Pathway and the inhibitory action of Glucogallin on Aldose Reductase (AKR1B1).

Caption: Workflow for the bioassay-guided isolation of Glucogallin as an AKR1B1 inhibitor.

Anti-inflammatory and Antioxidant Potential

Glucogallin exhibits significant anti-inflammatory and antioxidant properties, which are often interlinked. Its ability to scavenge free radicals can mitigate oxidative stress, a key driver of inflammation. Furthermore, studies indicate that glucogallin can directly modulate inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines.

Quantitative Data: Antioxidant and Anti-inflammatory Activity

While specific IC₅₀ values for antioxidant assays on purified glucogallin are not extensively detailed in the initial literature screening, its potent activity is well-recognized. Plant extracts rich in glucogallin show significant radical scavenging. For its anti-inflammatory effects, studies have demonstrated a reduction in key inflammatory markers.

| Assay / Marker | Cell Line / System | Effect of Glucogallin | Reference |

| Reactive Oxygen Species (ROS) | RAW 264.7 Macrophages | Alleviates Arsenic-induced ROS | |

| NF-κB (Nuclear Factor kappa B) | ARPE-19 (Retinal Epithelial Cells) | 1.7-fold decrease in expression (MG-induced) | |

| RAGE (Receptor for AGEs) | ARPE-19 (Retinal Epithelial Cells) | 2.4-fold decrease in expression (MG-induced) | |

| Pro-inflammatory Cytokines (IL-6, IL-8, MCP-1) | ARPE-19 (Retinal Epithelial Cells) | Significant decrease (MG-induced) | |

| COX-2 | ARPE-19 (Retinal Epithelial Cells) | Significant decrease (MG-induced) |

Experimental Protocols

Objective: To evaluate the free radical scavenging capacity of glucogallin.

Materials:

-

Glucogallin

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

Spectrophotometer capable of reading at ~517 nm

Procedure:

-

Sample Preparation: Prepare various concentrations of glucogallin in methanol.

-

Reaction Setup: In a microplate or cuvette, add a fixed volume of the DPPH solution to each concentration of the glucogallin sample.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at ~517 nm. The discoloration of the purple DPPH solution indicates scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the glucogallin concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Objective: To determine if glucogallin can inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages or ARPE-19 retinal cells)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Methylglyoxal (MG))

-

Glucogallin

-

Reagents for Western Blotting (for p65, IκBα) or RT-qPCR (for inflammatory cytokine mRNA)

Procedure:

-

Cell Culture and Treatment: Culture cells to a suitable confluency. Pre-treat the cells with various concentrations of glucogallin for a set time (e.g., 1-2 hours).

-

Stimulation: Add the inflammatory stimulus (e.g., LPS) to the culture medium and incubate for an appropriate duration (e.g., 30 minutes for protein phosphorylation, 6-24 hours for cytokine expression).

-

Cell Lysis and Analysis:

-

Western Blot: Lyse the cells to extract proteins. Analyze the phosphorylation of NF-κB p65 subunit or the degradation of its inhibitor, IκBα, via Western Blotting. A decrease in p65 phosphorylation or IκBα degradation in glucogallin-treated cells indicates inhibition.

-

RT-qPCR: Extract total RNA from the cells. Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the mRNA expression levels of NF-κB target genes, such as TNF-α, IL-6, and COX-2. A reduction in mRNA levels indicates an anti-inflammatory effect.

-

Visualizations: Pathways and Workflows

Caption: The NF-κB signaling pathway and proposed inhibitory points for Glucogallin.

Anticancer Potential

The anticancer activity of glucogallin is an emerging area of investigation. While related compounds like penta-galloyl-glucose (PGG) have been more extensively studied, evidence suggests that glucogallin itself possesses anti-proliferative effects against certain cancer cell lines. These activities are likely mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Data: In Vitro Cytotoxicity

Initial screenings have provided IC₅₀ values for glucogallin, although data across a wide range of cancer cell lines is still developing.

| Cell Line | Cancer Type | Glucogallin IC₅₀ | Reference |

| KB | Oral Cancer | Dose-dependent cytotoxicity observed (Specific IC₅₀ needs further verification from primary literature) | |

| K562, HL-60, HeLa | Leukemia, Cervical Cancer | While not specific to glucogallin, related bi- and tri-galloyl glucosides show high inhibition rates (64.2% to 92.9% at 100 µg/mL) |

Note: The anticancer field for glucogallin is less mature than for its other properties. The data presented reflects the preliminary nature of the research. Further direct investigation is required.

Experimental Protocol: MTT Cell Proliferation Assay

Objective: To assess the cytotoxic effect of glucogallin on cancer cells and determine its IC₅₀.

Materials:

-

Cancer cell line (e.g., CaCo-2, AGS, KB)

-

Complete cell culture medium

-

Glucogallin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of glucogallin. Include untreated control wells and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control group. Plot cell viability against the logarithm of the glucogallin concentration and perform non-linear regression to determine the IC₅₀ value.

Visualizations: Workflows

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

The initial screening of glucogallin reveals a molecule with significant therapeutic potential across multiple domains, most notably in the management of diabetic complications and inflammatory conditions. Its well-defined inhibitory action on aldose reductase, coupled with its ability to modulate key inflammatory pathways like NF-κB, provides a strong foundation for further preclinical and clinical development. The antioxidant properties of glucogallin likely underpin much of its observed biological activity and contribute to its overall protective effects.

While its anticancer potential is promising, it remains a nascent field of study requiring more extensive investigation to establish specific molecular targets and efficacy across diverse cancer types.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of glucogallin is critical for its development as a therapeutic agent.

-

In Vivo Efficacy: Moving from in vitro and ex vivo models to in vivo animal models of diabetes, inflammation, and cancer will be essential to validate its therapeutic potential.

-

Mechanism of Action: Deeper investigation into the molecular interactions and downstream signaling effects of glucogallin will help to fully elucidate its mechanisms of action.

-

Structure-Activity Relationship (SAR): The development of semi-synthetic derivatives may lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. A Short Review on Glucogallin and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucogallin - Wikipedia [en.wikipedia.org]

- 4. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Glucogallin from Emblica officinalis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of glucogallin from Emblica officinalis (amla), a key bioactive compound with significant therapeutic potential. The protocols cover conventional and modern extraction techniques, offering a comparative overview to aid in the selection of the most suitable method for specific research and development needs.

Introduction to Glucogallin and Emblica officinalis

Emblica officinalis, commonly known as amla or Indian gooseberry, is a cornerstone of traditional Ayurvedic medicine. Its therapeutic properties are largely attributed to a rich profile of phenolic compounds, among which β-glucogallin (1-O-galloyl-β-D-glucose) is a prominent and bioactive constituent. Glucogallin serves as a precursor to larger hydrolysable tannins and has demonstrated significant antioxidant and potential antidiabetic activities. The efficient extraction of glucogallin is a critical step in the research, development, and quality control of amla-based therapeutics and nutraceuticals. This document outlines and compares various methods for its extraction.

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of glucogallin. This section provides a comparative summary of conventional and modern techniques.

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Emblica officinalis

| Parameter | Conventional Solvent Extraction (Maceration) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

| Principle | Soaking the plant material in a solvent to allow for the slow diffusion of phytochemicals. | Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. | Uses microwave energy to induce rapid heating of the solvent and plant material, causing cell rupture. |

| Typical Solvents | Water, Ethanol, Methanol, Acetone-water mixtures | Ethanol, Methanol, Water | Ethanol, Water |

| Extraction Time | 24 - 72 hours[1] | 10 - 60 minutes[1][2][3] | 1 - 15 minutes |

| Temperature | Room Temperature | Controlled, often around 30-60°C[1] | Higher temperatures, rapidly achieved |

| Total Phenolic Yield | Lower to moderate | High | High |

| Glucogallin Yield | Dependent on solvent and duration | Generally higher than maceration | Potentially the highest in the shortest time |

| Advantages | Simple, low-cost equipment. | Reduced extraction time, lower solvent consumption, higher efficiency at lower temperatures. | Extremely short extraction time, reduced solvent use, high efficiency. |

| Disadvantages | Time-consuming, large solvent volume, potential for degradation of thermolabile compounds. | Requires specialized equipment, potential for localized heating. | Requires specialized equipment, potential for thermal degradation if not optimized. |

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Emblica officinalis

| Parameter | Optimal Value | Reference |

| Solvent Concentration | 71.00% Ethanol | |

| Extraction Time | 10.39 minutes | |

| Ultrasonic Frequency | 20 kHz (probe) / 56 kHz (bath) | |

| Temperature | 30°C (probe) / 60°C (bath) | |

| Solid to Solvent Ratio | 1:20 (g/mL) / 1:50 (g/mL) | |

| Predicted Total Phenolic Content | 153.92 mg GAE/g | |

| Experimental Total Phenolic Content | 154.36 mg GAE/g |

Note: GAE = Gallic Acid Equivalents. The study identified galloyl glucose (glucogallin) as a predominant phenolic compound in the extract.

Experimental Protocols

This section provides detailed, step-by-step protocols for the extraction and purification of glucogallin from Emblica officinalis.

Protocol 1: Conventional Solvent Extraction and Purification

This protocol is based on a bioassay-guided isolation method and is suitable for obtaining a purified fraction of β-glucogallin for research purposes.

Materials and Equipment:

-

Fresh or lyophilized Emblica officinalis fruit pericarp

-

Blender or grinder

-

Lyophilizer (freeze-dryer)

-

Solvents: Distilled water, Acetone (HPLC grade), Ethanol (absolute)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

-

Sephadex® LH-20 resin

-

Chromatography column (e.g., 54 cm x 4 cm)

-

Fraction collector

-

HPLC system for analysis and purification

Procedure:

Part A: Initial Aqueous Extraction

-

Obtain fresh Emblica officinalis fruits and separate the pericarp.

-

Lyophilize the pericarp to remove water and then grind it into a fine powder.

-

Prepare an aqueous extract from the powdered material. While the original study refers to a previously described method, a general approach is to macerate the powder in distilled water (e.g., 1:10 w/v) for 24 hours at room temperature with occasional stirring.

-

Filter the mixture to separate the aqueous extract from the solid plant material.

-

Freeze-dry the aqueous extract to obtain a lyophilized powder.

Part B: Solvent Partitioning and Column Chromatography

-

Take 10 g of the lyophilized aqueous extract powder and re-extract it with 200 mL of a 9:1 (v/v) acetone:water solution.

-

Filter the mixture to obtain the aqueous acetone filtrate.

-

Prepare a chromatography column (54 cm x 4 cm) packed with 100 g of Sephadex® LH-20 resin. Equilibrate the column by saturating it with absolute ethanol (approximately 500 mL) over 24 hours.

-

Load the aqueous acetone filtrate onto the prepared Sephadex® LH-20 column.

-

Elute the column with absolute ethanol and collect fractions (e.g., 15 mL each).

-

Monitor the fractions for the presence of glucogallin using an appropriate analytical method (e.g., HPLC-UV at 280 nm).

-

Pool the fractions containing the highest concentration of glucogallin.

-

The pooled fractions can be further purified by semi-preparative HPLC on a C18 column if higher purity is required.

Workflow Diagram for Conventional Extraction and Purification:

Caption: Workflow for conventional extraction and purification of glucogallin.